molecular formula C15H16N2OS B4193864 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone

1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone

Cat. No. B4193864
M. Wt: 272.4 g/mol
InChI Key: DAICCEWEKONKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone, also known as ITE, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITE belongs to the family of aryl hydrocarbon receptor (AhR) agonists and has been shown to modulate various biological pathways, including immune response, inflammation, and cancer development. In

Mechanism of Action

1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone exerts its biological effects by binding to the AhR, a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes. Upon binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), which binds to specific DNA sequences and regulates gene expression. This compound has been shown to induce the expression of genes involved in immune regulation, xenobiotic metabolism, and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of immune response, inflammation, and cancer development. It has been shown to induce the differentiation of regulatory T cells and inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone in lab experiments is its specificity for the AhR, which allows for the selective modulation of biological pathways regulated by the AhR. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, the low yield of this compound presents a challenge for large-scale production, and its hydrophobic nature can lead to solubility issues in aqueous solutions.

Future Directions

Future research on 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone could focus on its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods could facilitate large-scale production and enable further investigation of its biological effects. Further studies could also explore the potential use of this compound in combination with other compounds to enhance its therapeutic efficacy.

Scientific Research Applications

1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to modulate the immune response by inducing the differentiation of regulatory T cells and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-tumor effects by inhibiting the growth and metastasis of cancer cells. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1H-indol-3-yl)-2-piperidin-1-yl-2-sulfanylideneethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14(15(19)17-8-4-1-5-9-17)12-10-16-13-7-3-2-6-11(12)13/h2-3,6-7,10,16H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICCEWEKONKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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